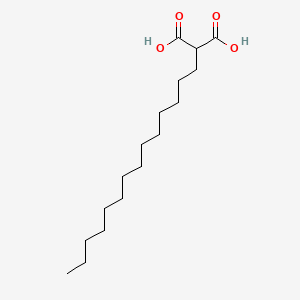
Malonic acid, tetradecyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Malonic acid, tetradecyl- is a derivative of malonic acid, which is a dicarboxylic acid with the chemical formula C₃H₄O₄. The tetradecyl derivative has a long alkyl chain, making it more hydrophobic compared to the parent compound. This compound is used in various chemical syntheses and industrial applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions
Malonic acid, tetradecyl- can be synthesized through the esterification of malonic acid with tetradecanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
Malonic acid+TetradecanolH2SO4Malonic acid, tetradecyl-+Water
Industrial Production Methods
Industrial production of malonic acid, tetradecyl- often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Malonic acid, tetradecyl- undergoes various chemical reactions typical of carboxylic acids and esters. These include:
Esterification: Formation of esters with alcohols.
Amidation: Reaction with amines to form amides.
Hydrolysis: Conversion back to malonic acid and tetradecanol in the presence of water and a catalyst.
Decarboxylation: Loss of carbon dioxide upon heating.
Common Reagents and Conditions
Esterification: Strong acid catalysts like sulfuric acid.
Amidation: Amines and heat.
Hydrolysis: Water and acid or base catalysts.
Decarboxylation: Heat and sometimes a catalyst.
Major Products Formed
Esterification: Esters.
Amidation: Amides.
Hydrolysis: Malonic acid and tetradecanol.
Decarboxylation: Carbon dioxide and a hydrocarbon.
科学研究应用
Malonic acid, tetradecyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems, including its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of malonic acid, tetradecyl- involves its interaction with various molecular targets and pathways. In biological systems, it may inhibit certain enzymes by mimicking the structure of natural substrates, thereby interfering with metabolic processes. The long alkyl chain of the tetradecyl derivative also allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.
相似化合物的比较
Similar Compounds
Malonic acid: The parent compound, more hydrophilic due to the absence of the long alkyl chain.
Diethyl malonate: An ester of malonic acid, commonly used in organic synthesis.
Dimethyl malonate: Another ester of malonic acid, used similarly to diethyl malonate.
Uniqueness
Malonic acid, tetradecyl- is unique due to its long alkyl chain, which imparts hydrophobic properties and allows it to interact differently with biological membranes and other hydrophobic environments compared to its parent compound and other esters.
This detailed article provides a comprehensive overview of malonic acid, tetradecyl-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
4475-23-4 |
|---|---|
分子式 |
C17H32O4 |
分子量 |
300.4 g/mol |
IUPAC 名称 |
2-tetradecylpropanedioic acid |
InChI |
InChI=1S/C17H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16(18)19)17(20)21/h15H,2-14H2,1H3,(H,18,19)(H,20,21) |
InChI 键 |
SMTKGALBDOEZCA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCC(C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















